molecular formula C19H19N3O6S B11255086 N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B11255086
M. Wt: 417.4 g/mol
InChI Key: WZURLMTXBQKBDJ-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is characterized by its distinct structural features, including an acetamido phenyl group and a 1,1-dioxide benzo[d]isothiazol-3-one moiety, which are known to be key pharmacophores in bioactive molecules. Compounds featuring similar sulfonamide and heterocyclic structures have been investigated for their potential as agonists for various receptors, including the kappa opioid receptor (KOR), and are frequently explored in the development of novel therapeutic agents for targets such as pain and central nervous system disorders . The presence of the benzo[d]isothiazol-1,1-dioxide (saccharin-like) unit is particularly noteworthy, as this scaffold is often associated with biological activity and metabolic stability. The integration of this group suggests potential applications in modulating protein-protein interactions or enzyme activity. As a research chemical, this compound serves as a valuable building block or intermediate for synthetic chemists and a pharmacological tool for biologists aiming to probe biological pathways. It is supplied with guaranteed high purity and consistency for reliable experimental results. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H19N3O6S/c1-12(23)20-13-7-8-16(28-2)15(11-13)21-18(24)9-10-22-19(25)14-5-3-4-6-17(14)29(22,26)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

WZURLMTXBQKBDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Visible-Light-Mediated Aza Paternò–Büchi Reaction

A robust method for constructing the benzoisothiazole ring involves a visible-light-mediated aza Paternò–Büchi reaction, as demonstrated by recent studies. This two-step, one-pot process proceeds via:

  • Photoexcitation : Irradiation of benzo[d]isothiazole 1,1-dioxide with alkenes under blue LED light (450 nm) forms an azetidine intermediate.

  • Lewis Acid-Catalyzed Ring Expansion : Treatment with BF₃·OEt₂ (10 mol%) in dichloromethane at 0°C–25°C expands the azetidine to the seven-membered thiazepine dioxide.

Key Parameters

ParameterValueSource
Light Source450 nm LED
CatalystBF₃·OEt₂
Yield68–82%

Functionalization of the Propanamide Linker

Bromopropionyl Bromide Coupling

The propanamide bridge is introduced via nucleophilic acyl substitution. Adapted from piperidine-4-carboxylate hybrid syntheses:

  • Reaction of 2-Bromopropionyl Bromide with Amines :

    • 5-Acetamido-2-methoxyaniline (1 equiv) is treated with 2-bromopropionyl bromide (1.2 equiv) in dichloromethane at 0°C.

    • Triethylamine (1.5 equiv) neutralizes HBr, yielding N-(5-acetamido-2-methoxyphenyl)-2-bromopropanamide.

Optimization Data

ConditionOutcomeSource
SolventCH₂Cl₂
Temperature0°C → 25°C
Yield89%

Coupling of Benzoisothiazole and Propanamide Components

Thioether Formation via Lithium Hydride-Mediated Reaction

The final assembly employs a coupling strategy validated for oxadiazole-propanamide hybrids:

  • Activation of Thiol : 3-Oxobenzo[d]isothiazole 1,1-dioxide-2-thiol (1 equiv) is treated with LiH (1.2 equiv) in DMF at 25°C for 30 minutes.

  • Nucleophilic Displacement : N-(5-Acetamido-2-methoxyphenyl)-2-bromopropanamide (1 equiv) is added, stirring for 4 hours to form the thioether linkage.

Reaction Profile

ParameterValueSource
SolventDMF
BaseLiH
Yield73–85%

Alternative Routes and Comparative Analysis

Direct Condensation Approach

A one-pot condensation of 3-oxobenzo[d]isothiazole 1,1-dioxide with N-(5-acetamido-2-methoxyphenyl)propanamide derivatives under Mitsunobu conditions (DEAD, PPh₃) was attempted but resulted in <30% yield due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination between bromobenzoisothiazole and propanamide-aniline intermediates using Pd(OAc)₂/Xantphos provided moderate yields (55–60%) but required stringent oxygen-free conditions.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent data highlights the use of dimethyl carbonate (DMC) as a green solvent for methoxylation steps, enabling:

  • Solvent Recovery : >90% via distillation

  • Catalyst Reuse : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) maintained activity over 5 cycles

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. For instance, derivatives containing oxadiazole moieties have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy of Oxadiazole Derivatives

  • Compound Tested : N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine
  • Cell Lines : SNB-19, OVCAR-8, NCI-H40
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These results suggest that similar structures may exhibit comparable or enhanced anticancer activity due to their ability to interact with biological targets involved in tumor progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial effects. Research indicates that derivatives of oxadiazole can inhibit both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
8mStaphylococcus aureus15
8iEscherichia coli12

In this study, compounds bearing the oxadiazole ring demonstrated significant antibacterial activity, indicating that modifications in the molecular structure can enhance efficacy against various pathogens .

Anticonvulsant Activity

The anticonvulsant properties of compounds related to this compound have also been explored. Research has shown that certain derivatives can act as positive allosteric modulators of the GABA_A receptor.

Case Study: Evaluation of Anticonvulsant Activity

  • Method : Pentylenetetrazole-induced seizure model in mice
  • Reference Drugs : Phenobarbital and Diazepam
  • Results :
    • Compounds displayed significant delay in seizure onset and reduced frequency when compared to control groups.

This suggests that the compound may be effective in managing seizure disorders through modulation of neurotransmitter systems .

Mechanism of Action

The mechanism by which N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, heterocyclic components, and inferred biological activities.

Core Propanamide Backbone Modifications

The propanamide backbone is a common feature in many bioactive molecules. Key variations include:

  • Chain Length and Linkers: The target compound employs a three-carbon propanamide chain.
  • Substituents on the Aromatic Ring : The 5-acetamido-2-methoxyphenyl group in the target compound differs from analogs such as N-(3,4-dichlorophenyl)propanamide (propanil, ), which features dichlorophenyl substituents. The acetamido group may enhance solubility or hydrogen-bonding capacity compared to halogens .

Heterocyclic Component Analysis

The benzoisothiazol-dioxide moiety distinguishes the target compound from other derivatives:

  • Triazole Derivatives: Compounds like N-(5-Acetamido-2-methoxyphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the benzoisothiazol with a triazole-sulfanyl group. Triazoles are known for metabolic stability and metal-binding properties, whereas benzoisothiazol-dioxides may exhibit stronger electron-withdrawing effects .
  • Benzimidazole and Isoxazole Derivatives : 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide () uses a benzimidazole-isoxazole system, which could favor π-π stacking interactions compared to the sulfone group in the target compound .

Comparative Data Table

Below is a summary of structural and functional attributes of the target compound and its analogs:

Compound Name (Reference) Aromatic Substituents Heterocyclic Component Key Functional Differences Inferred Bioactivity
Target Compound 5-Acetamido, 2-methoxy Benzoisothiazol-1,1-dioxide Strong electron-withdrawing group Potential enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide 5-Chloro, 2-methoxy 3,5-Dimethyltriazole Chlorine enhances lipophilicity Unknown
Hydroxyureido-L-3-phenylpropanamide Varied phenyl groups Hydroxyureido Hydrogen-bond donor capacity Antioxidant (DPPH assay)
N-(3,4-Dichlorophenyl)propanamide (propanil) 3,4-Dichloro None (simple propanamide) Herbicidal activity Agricultural herbicide
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide 5-Methylisoxazole Benzimidazole Dual heterocyclic system Potential kinase inhibition

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetamido group
  • A methoxyphenyl moiety
  • A benzo[d]isothiazole derivative

These structural components contribute to its biological activity, particularly in anti-inflammatory and analgesic contexts.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated a strong affinity for cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in mediating inflammatory responses.
  • Antioxidant Properties : The presence of the dioxido group suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in pain and inflammation, including those related to nuclear receptors and kinases.

Analgesic Effects

Preliminary studies involving derivatives of similar structures have shown promising analgesic effects. For instance, a study reported that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibited significant anti-nociceptive activity in animal models. The effectiveness was measured using:

  • Acetic Acid-Induced Writhing Test : The compound demonstrated a reduction in writhing responses at doses of 20 mg/kg and 50 mg/kg.
  • Hot Plate Test : This method confirmed central anti-nociceptive activity.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In vivo studies suggest that it can reduce edema formation induced by carrageenan. The anti-inflammatory effects were observed during both the neurogenic and inflammatory phases of formalin-induced pain models.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of similar compounds:

StudyCompoundBiological ActivityMethodology
5-Acetamido-2-hydroxybenzoic acid derivativesAnalgesic and anti-inflammatoryIn vivo tests (writhing and hot plate)
This compoundPotential COX inhibitionMolecular docking studies
Related methoxyphenyl compoundsAntioxidant activityIn vitro assays

Toxicity and Safety Profile

Toxicity predictions for similar compounds suggest that while they show considerable biological activity, careful evaluation is necessary to assess their safety profile. The use of predictive models like DEREK has been employed to identify potential toxicophoric groups associated with these compounds.

Q & A

Basic: What are the optimal synthetic routes and key intermediates for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzisothiazolone core. Key steps include:

  • Coupling reactions : Use of chloroacetyl chloride or similar acylating agents to link the benzoisothiazol moiety to the acetamido-methoxyphenyl group (analogous to methods in ).
  • Solvent and catalyst optimization : Dimethylformamide (DMF) with potassium carbonate as a base facilitates nucleophilic substitution ( ).
  • Intermediate isolation : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for purification ( ).
    Critical intermediates include the chloroacetylated precursor and the benzisothiazolone derivative. Reaction yields depend on temperature control (room temperature to reflux) and stoichiometric ratios (1:1.5 molar ratios of reactants to reagents are common) .

Basic: What spectroscopic and analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm absence of unreacted starting materials (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns validating the benzoisothiazol and acetamido groups ( ).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% required for biological assays) ( ).
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide, dioxido) ( ).

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., enzymes or kinases). The benzoisothiazol and acetamido groups are prioritized for hydrogen bonding and hydrophobic interactions ( ).
  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates electrostatic potential surfaces to identify reactive sites ( ).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate binding free energies (ΔG) ().

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., halogenation, methoxy vs. ethoxy groups) to isolate contributing factors ().
  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements in enzymatic inhibition) under standardized conditions (pH, temperature, cell lines) to minimize variability ().
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends obscured by experimental noise ().

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability (analogous to methods in ).
  • Lipophilicity optimization : Replace the methoxy group with fluorine or trifluoromethyl to balance logP values ().
  • Metabolic stability assays : Use liver microsomes or hepatocyte models to identify vulnerable sites (e.g., CYP450-mediated oxidation of the acetamido group) and modify substituents accordingly ().

Basic: How stable is this compound under different storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric Analysis (TGA) shows decomposition above 200°C, recommending storage at 4°C in desiccated conditions ().
  • pH sensitivity : Stability studies in buffers (pH 3–10) reveal degradation via hydrolysis of the dioxido group under acidic conditions (pH < 5) ().
  • Light sensitivity : UV-vis spectroscopy confirms photo-degradation; amber vials are recommended for long-term storage ().

Advanced: What in vitro and in vivo models are appropriate for evaluating toxicity?

Methodological Answer:

  • In vitro :
    • MTT assays : Assess cytotoxicity in human hepatocyte (HepG2) and renal (HEK293) cell lines ( ).
    • Ames test : Screen for mutagenicity using Salmonella typhimurium strains ( ).
  • In vivo :
    • Rodent models : Dose-ranging studies in Wistar rats (e.g., 10–100 mg/kg oral administration) monitor liver/kidney function via serum ALT, AST, and creatinine levels ( ).
    • Histopathology : Post-mortem tissue analysis identifies target-organ toxicity ().

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